1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Catalog No.
S671906
CAS No.
258278-25-0
M.F
C27H39N2+
M. Wt
391.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imid...

CAS Number

258278-25-0

Product Name

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium

Molecular Formula

C27H39N2+

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C27H39N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,17-21H,15-16H2,1-8H3/q+1

InChI Key

SCEZRJLZOZKPBC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C

The Ritter lab has demonstrated the use of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride in conjunction with other reagents to achieve this specific type of fluorination. This approach allows for the incorporation of the radioisotope fluorine-18 (¹⁸F) into specific positions on phenol molecules. PubChem, National Institutes of Health: )

The incorporation of ¹⁸F is particularly valuable in the field of positron emission tomography (PET) imaging. PET imaging is a nuclear medicine technique that utilizes radiopharmaceuticals, which are drugs containing radioactive isotopes, to create detailed images of functional processes within the body. ¹⁸F is a preferred isotope for PET imaging due to its favorable half-life and decay properties. National Cancer Institute: )

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a quaternary ammonium compound characterized by its imidazolium structure. Its molecular formula is C27H39ClN2C_{27}H_{39}ClN_2 with a molecular weight of approximately 427.07 g/mol. This compound is notable for its bulky diisopropylphenyl substituents, which contribute to its unique properties and reactivity in various chemical processes. It is often utilized in organic synthesis and catalysis due to its stability and effectiveness as a ligand in transition metal complexes .

The reactivity of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride primarily involves nucleophilic substitutions and coordination reactions. As an imidazolium salt, it can undergo deprotonation to form the corresponding imidazolate anion, which can act as a nucleophile in various organic transformations. Additionally, it can participate in reactions with electrophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:

  • Formation of Imidazole: The initial step often includes the condensation of appropriate aldehydes or ketones with amines to form an imidazole ring.
  • Quaternization: The resulting imidazole can then be quaternized using alkyl halides (in this case, a chloride) to yield the final imidazolium salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels suitable for further applications .

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride finds applications in several fields:

  • Catalysis: It serves as a ligand in transition metal catalysis for various organic reactions.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in developing new materials due to its unique structural properties .

Interaction studies involving 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride focus on its behavior in coordination chemistry and biological systems. These studies often assess how this compound interacts with metal ions or biological macromolecules. Its bulky structure may influence binding affinities and selectivity towards different substrates or targets .

Several compounds exhibit structural similarities to 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride. Notable examples include:

Compound NameMolecular FormulaKey Features
1-MethylimidazoleC4H6N2C_4H_6N_2Smaller size; used as a base in organic reactions
1-Ethyl-3-methylimidazolium chlorideC7H12ClN2C_7H_{12}ClN_2Ionic liquid; used in green chemistry applications
1,3-Dimethylimidazolium chlorideC6H10ClN2C_6H_{10}ClN_2Commonly used ionic liquid; lower steric hindrance

Uniqueness

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride lies in its bulky substituents that enhance steric hindrance and potentially alter its reactivity profile compared to smaller imidazolium salts. This steric bulk may lead to improved selectivity in catalytic applications and interactions with larger biological molecules .

XLogP3

7.1

Exact Mass

391.311324253 g/mol

Monoisotopic Mass

391.311324253 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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